![molecular formula C11H12N4 B1490406 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2098057-45-3](/img/structure/B1490406.png)
6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, involves various synthetic routes . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions involving imidazole-containing compounds are diverse. Due to the presence of a positive charge on either of two nitrogen atoms, imidazole shows two equivalent tautomeric forms . The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .Scientific Research Applications
Antibacterial Applications
This compound has shown potential in the development of new antibacterial agents. The imidazole ring, a core structure in this compound, is known for its presence in many biologically active molecules with antibacterial properties .
Antimycobacterial Activity
Research suggests that derivatives of imidazole, which is part of the compound’s structure, can be effective against mycobacteria, the bacteria responsible for diseases like tuberculosis .
Anti-inflammatory Properties
The imidazole moiety is associated with anti-inflammatory activity. Compounds containing this structure could be synthesized for use in treating inflammation-related conditions .
Antitumor Potential
Imidazole derivatives are being explored for their antitumor properties. This compound, with its unique structure, may be useful in the synthesis of new antitumor agents .
Antidiabetic Uses
The structural framework of imidazole is found in several antidiabetic drugs. There is potential for this compound to be used in the development of treatments for diabetes .
Antiallergic Effects
Given the historical use of imidazole rings in antiallergic medications, this compound could be valuable in creating new therapies for allergic reactions .
Antiviral Applications
The compound’s imidazole core is also a feature of some antiviral drugs. It could serve as a scaffold for developing novel antiviral therapies .
Antioxidant Properties
Imidazole derivatives have shown antioxidant activities. This compound could be incorporated into antioxidant formulations to combat oxidative stress .
Each of these applications leverages the imidazole core of the compound, which is a versatile and biologically significant structure. The compound’s unique substitutions may enhance these properties, making it a valuable subject for further pharmaceutical research and development. For pharmaceutical testing and reference standards, this compound is available for purchase, ensuring high-quality and accurate results .
Mechanism of Action
The mechanism of action of imidazole-containing compounds is diverse and depends on the specific compound and its biological target . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Future Directions
The future directions for research on 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile and similar compounds involve the development of new drugs that overcome the problems of antimicrobial resistance (AMR) in drug therapy . There is a great importance of heterocyclic ring-containing drugs in treating infectious diseases .
properties
IUPAC Name |
6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazole-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-2-14-5-6-15-11(14)9(7-12)10(13-15)8-3-4-8/h5-6,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZOQOJZLJRGLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C3CC3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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